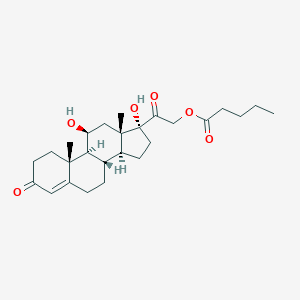

叔丁基(2-(4-(氨甲基)苯甲酰胺)苯基)氨基甲酸酯

描述

Synthesis Analysis

The synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives involves condensation reactions of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids, using EDCI and HOBt as coupling agents to achieve excellent yields. These methods are crucial for developing compounds with potential anti-inflammatory activities and other biological properties (Shankar Bhookya et al., 2017). Additionally, the compound has been synthesized from commercially available precursors through acylation, nucleophilic substitution, and reduction steps, demonstrating the versatility and adaptability of synthetic routes for this carbamate derivative (Bingbing Zhao et al., 2017).

Molecular Structure Analysis

The molecular structure of tert-butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate derivatives has been elucidated through spectroscopic methods. These analyses confirm the intended structures and are instrumental in understanding the compound's potential interactions and reactivity patterns. However, specific studies focusing on detailed molecular structure analysis through X-ray crystallography or NMR spectroscopy were not identified in the provided papers, indicating a gap in the structural elucidation of these compounds at the atomic level.

Chemical Reactions and Properties

These compounds undergo a variety of chemical reactions, reflecting their versatility in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, similar in structure to the compound of interest, are prepared from aldehydes and tert-butyl N-hydroxycarbamate, behaving as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines. This demonstrates their utility as building blocks in organic synthesis (Xavier Guinchard et al., 2005).

Physical Properties Analysis

The physical properties of tert-butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate derivatives, such as solubility, melting point, and stability, are crucial for their practical applications in synthesis and formulation. Although specific details on the physical properties were not extensively covered in the identified papers, these properties generally depend on the molecular structure and substituents present in the compound. The solubility in polar and non-polar solvents, melting points, and stability under various conditions are important for handling and application in synthetic processes.

Chemical Properties Analysis

The chemical properties, including reactivity, selectivity, and functional group compatibility, are essential for understanding the compound's behavior in synthetic pathways. The identified papers suggest that the tert-butyl carbamate group offers protection for amines, facilitating their use in further synthetic steps and allowing for selective deprotection under mild conditions. This feature is valuable in peptide synthesis and other areas requiring precise control over functional group transformations (Bryan Li et al., 2006).

科学研究应用

对映选择性化合物制备:用于制备对映选择性苯基硼酸加成到 N-Boc 芳基亚胺中 (Storgaard & Ellman, 2009).

对映选择性合成:该化合物促进对映选择性合成 2-取代 3-氨基丙酸衍生物,它们是芳香族氨基酸的 β-类似物 (Arvanitis et al., 1998).

手性氨基羰基化合物合成:它参与手性氨基羰基化合物(如脯氨酸和苯丙基)的合成 (Yang, Pan, & List, 2009).

有机合成中的结构单元:叔丁基(苯磺酰基)烷基-N-羟基氨基甲酸酯(一种相关化合物)是有机合成中的有用结构单元,能够与有机金属反应生成 N-(Boc)-保护的亚硝酮 (Guinchard, Vallée, & Denis, 2005).

生物活性化合物中的中间体:叔丁基 5-氨基-4 ((2-(二甲氨基) 乙基) (甲基) 氨基) -2 甲氧基苯基) 氨基甲酸酯是奥美替尼 (AZD9291) 等化合物中的重要中间体 (Zhao, Guo, Lan, & Xu, 2017).

多功能结构单元:叔丁基苯基偶氮羧酸酯(另一种相关化合物)是多功能结构单元,允许通过亲核取代和自由基反应修饰苯环 (Jasch, Höfling, & Heinrich, 2012).

研究应用中的不对称单元:叔丁基 N-(4-氨基-1-苄基-3-羟基-5-苯基戊基)氨基甲酸酯是一种具有不对称单元的结构稳定的化合物,用于研究应用 (Zheng et al., 2008).

手性化合物中的关键中间体:叔丁基 2-(1-羟乙基)苯基氨基甲酸酯的酶促动力学拆分导致光学纯对映异构体,它们是手性有机硒化物和有机碲化物中的关键中间体 (Piovan, Pasquini, & Andrade, 2011).

肽 α-羧酰胺的固相合成:N-叔丁氧羰基-氨甲基(α-苯基)苯氧基乙酸用作肽 α-羧酰胺固相合成的载体 (Gaehde & Matsueda, 2009).

功能化氨基硅烷的制备:氨甲基三甲基硅烷的叔丁基氨基甲酸酯衍生物用于制备功能化氨基硅烷 (Sieburth, Somers, & O'hare, 1996).

抗炎活性:合成的叔丁基 2-(取代的苯甲酰胺) 苯基氨基甲酸酯衍生物表现出有希望的抗炎活性 (Bhookya et al., 2017).

药用应用:1-叔丁基-1-(3-环戊氧基-2-羟基丙基)-3-甲基脲已显示出抗心律失常和降压活性 (Chalina, Chakarova, & Staneva, 1998).

区域选择性脱保护和酰化:叔丁基 N-9-烯丙基-16-叠氮基-13-(三氟乙酰基)-4-[2-(三甲基甲硅烷基)乙基磺酰基]-4,9,13-三氮十六烷基]化合物用于区域选择性脱保护和酰化 (Pak & Hesse, 1998).

叔丁基氨基甲酸酯的脱保护:磷酸水溶液是脱保护叔丁基氨基甲酸酯的有效试剂 (Li et al., 2006).

化学选择性转化:该化合物通过叔丁基二甲基甲硅烷基氨基甲酸酯促进氨基保护基的化学选择性转化 (Sakaitani & Ohfune, 1990).

聚合抗氧化剂的合成:用于合成具有稳定热氧化效果的新型聚合抗氧化剂 (Pan, Liu, & Lau, 1998).

聚酰胺的合成:基于叔丁基(2-(4-(氨甲基)苯甲酰胺)苯基)氨基甲酸酯衍生物合成的聚酰胺具有有用的热稳定性,用于透明、柔韧、坚韧的薄膜中 (Hsiao, Yang, & Chen, 2000).

属性

IUPAC Name |

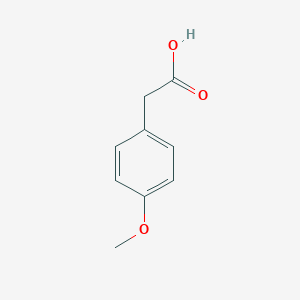

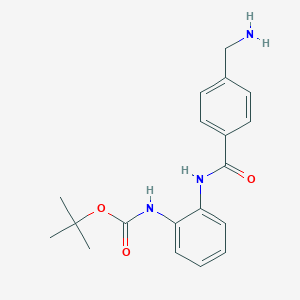

tert-butyl N-[2-[[4-(aminomethyl)benzoyl]amino]phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-19(2,3)25-18(24)22-16-7-5-4-6-15(16)21-17(23)14-10-8-13(12-20)9-11-14/h4-11H,12,20H2,1-3H3,(H,21,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBAZSBJXFMJSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide](/img/structure/B44084.png)